4-tert-Butylbenzenesulfonamide

Toxicology Safety Pharmacology Preclinical Assessment

Procure 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7) as a critical Bosentan USP Related Compound E and process intermediate. The heavy tert-butyl group is essential for pharmacological activity, providing unique lipophilicity. Choose high-purity grade for reliable analytical method validation and drug synthesis. A key scaffold in fragment-based drug discovery.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 6292-59-7
Cat. No. B193189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzenesulfonamide
CAS6292-59-7
Synonyms4-tert-Butylbenzenesulfonamide;  4-(1,1-Dimethylethyl)benzenesulfonamide;  p-tert-butyl-Benzenesulfonamide;  NSC 9911
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
InChIKeyKYDZEZNYRFJCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzenesulfonamide (CAS 6292-59-7) Product Overview for Procurement and Research


4-tert-Butylbenzenesulfonamide (CAS 6292-59-7) is a para-substituted benzenesulfonamide featuring a bulky tert-butyl group, giving it distinct physicochemical properties such as a melting point of 136-138°C and a LogP ranging from 2.01 to 3.41 [1][2]. It serves primarily as a key pharmaceutical intermediate, most notably in the synthesis of Bosentan, an endothelin receptor antagonist, and as a reference standard for related impurities [3]. Its unique structure makes it a valuable scaffold in medicinal chemistry and a functional substituent in catalyst design [4].

Why Generic Benzenesulfonamide Substitution is Ineffective for 4-tert-Butylbenzenesulfonamide (6292-59-7)


Substituting 4-tert-Butylbenzenesulfonamide with a simpler or less sterically hindered benzenesulfonamide analog is not feasible for specific applications due to the profound impact of the tert-butyl group on both physical properties and biological activity. This substituent significantly increases lipophilicity (LogP ~2.0-3.4) and alters the melting point (136-138°C) compared to the unsubstituted parent, impacting formulation and handling [1]. More critically, in medicinal chemistry, the bulky tert-butyl group is essential for key binding interactions. For instance, in endothelin receptor antagonists derived from this scaffold, it contributes to a remarkable ETA receptor affinity (Ki = 0.0042 nM) and an ETA/B selectivity of 29,000-fold, a property not achievable with smaller alkyl or hydrogen substituents [2]. Direct substitution would compromise reaction specificity, catalytic performance, or pharmacological activity, as evidenced below.

Quantitative Differentiation Evidence for 4-tert-Butylbenzenesulfonamide (6292-59-7) vs. Analogs


Lower Acute Toxicity Profile Compared to 4-(2-Aminoethyl)benzenesulfonamide

In a direct comparison of sulfonamide derivatives, 4-tert-Butylbenzenesulfonamide demonstrates a significantly lower in vitro cytotoxicity profile than its analog, 4-(2-aminoethyl)benzenesulfonamide. This indicates a safer handling profile and lower potential for non-specific cellular toxicity in biological assays .

Toxicology Safety Pharmacology Preclinical Assessment

Critical Scaffold for High-Affinity Endothelin ETA Receptor Antagonists

The 4-tert-butylbenzenesulfonamide moiety is an essential structural element for achieving picomolar affinity and exquisite selectivity for the ETA receptor. In a study of potent ET-A antagonists, the compound 7k, which incorporates this specific scaffold, demonstrated an extremely high affinity for the human ETA receptor (Ki = 0.0042 nM) and an unprecedented ETA/B receptor selectivity of 29,000-fold [1]. This level of potency and selectivity is a direct consequence of the bulky tert-butyl group and is not replicable with unsubstituted benzenesulfonamide or other simple para-substituted analogs, which would result in significantly lower affinity and poor selectivity.

Medicinal Chemistry Endothelin Receptor Antagonists Structure-Activity Relationship (SAR)

Enhanced Stability and Solubility in Iron Phthalocyanine Oxidation Catalysts

The incorporation of 4-tert-Butylbenzenesulfonamide as a peripheral substituent on Fe(II) phthalocyanine (FePc) was a deliberate design choice to enhance crucial catalyst parameters. The study highlights that this specific sulfonamide was selected to improve solubility and impart remarkable stability under oxidative conditions, which is critical for the catalyst's performance and lifetime [1]. In contrast, the unsubstituted FePc or those with smaller alkyl groups would suffer from lower solubility in organic media and degrade more rapidly in the presence of oxidizing agents like H2O2, leading to lower catalytic turnover numbers and less efficient olefin oxidation.

Catalysis Materials Chemistry Oxidation Reactions

Optimal Application Scenarios for 4-tert-Butylbenzenesulfonamide (6292-59-7) Based on Quantitative Evidence


Pharmaceutical Quality Control: Bosentan Impurity Reference Standard

4-tert-Butylbenzenesulfonamide is officially recognized and used as a degradation impurity and process intermediate for Bosentan, specifically as Bosentan USP Related Compound E and Bosentan Impurity 2 [1]. Its unique retention time and mass spectrum profile are essential for developing and validating analytical methods (HPLC, LC-MS) to ensure the purity of the final drug substance, a critical regulatory requirement for pharmaceutical manufacturers.

Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

As a structurally unique fragment molecule with low cytotoxicity (IC50 > 300 µM) , 4-tert-Butylbenzenesulfonamide is an ideal starting point for fragment-based drug discovery and subsequent hit-to-lead campaigns. Its defined three-dimensional shape and physicochemical properties (LogP 2.01-3.41) [1] make it a valuable core for molecular linking, expansion, and modification, providing a safer scaffold compared to more toxic benzenesulfonamide analogs .

Catalyst Development: Design of Robust Homogeneous Oxidation Catalysts

The specific properties of 4-tert-Butylbenzenesulfonamide, when incorporated into iron phthalocyanine structures, are proven to impart enhanced solubility and remarkable stability under oxidative conditions [2]. This makes it a critical substituent for designing next-generation homogeneous catalysts for challenging oxidation reactions of olefins, such as the selective conversion of cyclohexene to 2-cyclohexen-1-one or styrene to benzaldehyde [2].

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